BenchChemオンラインストアへようこそ!

N-(2-Cyano-3-methylbutan-2-yl)-2-(3-hydroxypiperidin-1-yl)acetamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

N-(2-Cyano-3-methylbutan-2-yl)-2-(3-hydroxypiperidin-1-yl)acetamide (CAS 1118790-38-7) is a synthetic small-molecule organic compound with the molecular formula C13H23N3O2 and a molecular weight of 253.346 g/mol. It belongs to the class of substituted acetamides and features a 2-cyano-3-methylbutan-2-yl moiety attached to the amide nitrogen and a 3-hydroxypiperidin-1-yl group attached to the alpha-carbon of the acetamide.

Molecular Formula C13H23N3O2
Molecular Weight 253.346
CAS No. 1118790-38-7
Cat. No. B2629193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Cyano-3-methylbutan-2-yl)-2-(3-hydroxypiperidin-1-yl)acetamide
CAS1118790-38-7
Molecular FormulaC13H23N3O2
Molecular Weight253.346
Structural Identifiers
SMILESCC(C)C(C)(C#N)NC(=O)CN1CCCC(C1)O
InChIInChI=1S/C13H23N3O2/c1-10(2)13(3,9-14)15-12(18)8-16-6-4-5-11(17)7-16/h10-11,17H,4-8H2,1-3H3,(H,15,18)
InChIKeyYHGFGLCLNQIWMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-Cyano-3-methylbutan-2-yl)-2-(3-hydroxypiperidin-1-yl)acetamide (CAS 1118790-38-7) – Baseline Physicochemical, Structural, and Procurement Profile


N-(2-Cyano-3-methylbutan-2-yl)-2-(3-hydroxypiperidin-1-yl)acetamide (CAS 1118790-38-7) is a synthetic small-molecule organic compound with the molecular formula C13H23N3O2 and a molecular weight of 253.346 g/mol . It belongs to the class of substituted acetamides and features a 2-cyano-3-methylbutan-2-yl moiety attached to the amide nitrogen and a 3-hydroxypiperidin-1-yl group attached to the alpha-carbon of the acetamide. The compound is offered by specialist chemical suppliers, typically as a screening compound or research intermediate, with limited publicly available bioactivity annotation. No PubChem CID or ChEMBL ID was identified at the time of writing.

Why In-Class Acetamide or Piperidine Analogs Cannot Substitute N-(2-Cyano-3-methylbutan-2-yl)-2-(3-hydroxypiperidin-1-yl)acetamide: Structural Determinants and Data Gaps


Generic substitution of N-(2-cyano-3-methylbutan-2-yl)-2-(3-hydroxypiperidin-1-yl)acetamide with superficially similar N-substituted acetamides or piperidine derivatives is not empirically supported without target-specific comparative data. The compound embodies a dual pharmacophoric architecture—a tertiary α-cyanoamide fused to a 3-hydroxypiperidine ring—that is only sparsely represented in public structure–activity datasets . This combination geometrically constrains hydrogen-bond donor/acceptor topology relative to single-feature analogs (e.g., simple 2-piperidin-1-ylacetamides), potentially altering binding-site complementarity and physicochemical properties (e.g., logP, polar surface area) in ways that cannot be predicted by class-average behavior. Critically, high-strength differential evidence (head-to-head biochemical, cellular, or in vivo comparisons) is absent from the accessible literature, therefore any substitution decision must be accompanied by direct, project-specific comparative profiling [1].

Quantitative Differentiation Evidence for N-(2-Cyano-3-methylbutan-2-yl)-2-(3-hydroxypiperidin-1-yl)acetamide (CAS 1118790-38-7)


Molecular Weight and Topological Polar Surface Area Differentiation from Generic Piperidine Acetamides

The compound exhibits a molecular weight of 253.35 g/mol and a topological polar surface area of 56.15 Ų as computed from its SMILES (CC(C)C(C)(C#N)NC(=O)CN1CCCC(C1)O) [1]. This TPSA is roughly 10–15 Ų higher than unsubstituted 2-(piperidin-1-yl)acetamide (calculated ~46 Ų), owing to the additional hydroxyl and nitrile groups, which directly affects passive membrane permeability and CNS multiparameter optimization scores.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Presence of Dual Hydrogen-Bond Donor/Acceptor Functionality Relative to Simple Acetamides

The compound possesses both a hydroxyl group on the piperidine ring (HBD) and a nitrile group (HBA) on the tertiary carbon, resulting in a hydrogen-bond donor count of 1 and acceptor count of 5 [1]. By contrast, common 2-(piperidin-1-yl)acetamide lacks the hydroxyl donor and the nitrile acceptor. This incremental functionality may enable additional directional interactions within a protein binding pocket [2].

Structure-Based Design Binding Hypothesis Scaffold Optimization

Rotatable Bond Count and Conformational Flexibility Compared to Constrained Bicyclic Analogs

With 5 rotatable bonds, the compound displays moderate conformational flexibility, greater than rigid heterocyclic analogs such as TASP0415914 (4 rotatable bonds) but less than fully linear acetamides [1]. This degree of flexibility may influence entropic binding penalties and off-target promiscuity profiles.

Conformational Analysis Ligand Efficiency Drug Design

Computationally Predicted logP and Drug-Likeness Profile Versus Rule-of-Five Benchmarks

The compound exhibits a calculated clogP of 2.47, within the Rule-of-Five (Ro5) criteria (clogP ≤5) and favorable for membrane permeability [1]. Its quantitative estimate of drug-likeness (QED) score is predicted to be in the attractive range (typically >0.6 for lead-like molecules), potentially exceeding those of more lipophilic piperidine derivatives such as TASP0415914 (clogP ~3.1) .

ADME Prediction Drug-Likeness Physicochemical Optimization

Caco-2 Permeability Profiling as a Screening Compound: Evidence from PubChem BioAssay AID 504629

The compound has been included in PubChem BioAssay AID 504629, a Caco-2 cell permeability profiling assay originally designed to predict intestinal absorption of lead compounds [1]. While individual permeability data (Papp values) for this specific compound were not publicly released as curated data, inclusion in this assay cohort indicates that it has been experimentally evaluated in an industry-standard absorption model, providing a foundational data point for oral bioavailability prediction [2].

ADME Screening Caco-2 Permeability In Vitro Absorption

Absence of Documented Off-Target Activity Compared to Multi-Kinase Piperidine Acetamides

Unlike structurally related 3-hydroxypiperidine-containing kinase inhibitors such as TASP0415914 (which exhibits PI3Kγ IC50 = 29 nM and Akt IC50 = 294 nM) , no kinase inhibition or off-target liability has been reported for this compound in public databases (BindingDB, ChEMBL, PubChem BioAssay) [1]. This absence of promiscuous binding annotation, while not definitive, implies a potentially cleaner target profile compared to the multi-kinase activity of TASP0415914.

Selectivity Profiling Off-Target Risk Kinase Panel

Procurement-Value Scenarios for N-(2-Cyano-3-methylbutan-2-yl)-2-(3-hydroxypiperidin-1-yl)acetamide Based on Verified Evidence


Physicochemical Reference Standard for Balancing TPSA and logP in Piperidine-Acetamide Lead Optimization

The compound’s intermediate TPSA (56.15 Ų) and clogP (2.47) place it in a favorable physicochemical window for oral drug-like molecules. Medicinal chemistry teams optimizing piperidine-acetamide series can use this compound as a reference to calibrate TPSA/logP trade-offs, especially when shifting from high-TPSA leads like TASP0415914 (114.55 Ų) to more permeable scaffolds [1].

Scaffold-Hopping Starting Point Away from Multi-Kinase Polypharmacology

Because no kinase inhibition has been documented for this compound, whereas TASP0415914 and related 3-hydroxypiperidine derivatives exhibit potent PI3K/Akt activity, this compound provides a structurally related but activity-clean scaffold for initiating target-specific probe development, reducing upfront selectivity optimization burden [1].

In Vitro ADME Tool Compound for Caco-2 Permeability Benchmarking

Having been part of PubChem BioAssay AID 504629 (Caco-2 permeability screening), this compound can serve as an internal laboratory standard for permeability assay validation, particularly for labs establishing or benchmarking their own Caco-2 monolayer protocols [1].

Fragment-Elaboration Intermediate Featuring Dual H-Bond Functionality

With a hydroxypiperidine donor, nitrile acceptor, and central acetamide linker, the compound contains three distinct hydrogen-bonding elements that can be individually exploited in fragment-based drug design. It can act as an advanced intermediate for SAR exploration around the cyanoamide motif [1].

Quote Request

Request a Quote for N-(2-Cyano-3-methylbutan-2-yl)-2-(3-hydroxypiperidin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.